molecular formula C16H24BrNO2 B5720188 N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-CYCLOHEPTYLAMINE

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-CYCLOHEPTYLAMINE

Cat. No.: B5720188
M. Wt: 342.27 g/mol
InChI Key: DHPQBIITAKKENX-UHFFFAOYSA-N
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Description

N-(2-Bromo-4,5-dimethoxybenzyl)-N-cycloheptylamine: is an organic compound characterized by the presence of bromine and methoxy functional groups attached to a benzyl ring, along with a cycloheptylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-4,5-dimethoxybenzyl)-N-cycloheptylamine typically involves the bromination of 4,5-dimethoxytoluene followed by the introduction of the cycloheptylamine group. The process can be summarized as follows:

    Bromination: 4,5-dimethoxytoluene is subjected to electrophilic bromination using bromine in the presence of a suitable catalyst such as sulfuric acid. This step results in the formation of 2-bromo-4,5-dimethoxytoluene.

    Amination: The brominated intermediate is then reacted with cycloheptylamine under basic conditions to yield this compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-4,5-dimethoxybenzyl)-N-cycloheptylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with sodium azide yields the corresponding azide derivative.

Scientific Research Applications

Chemistry: N-(2-Bromo-4,5-dimethoxybenzyl)-N-cycloheptylamine is used as a building block in organic synthesis, enabling the creation of various complex molecules.

Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly in the design of receptor modulators and enzyme inhibitors.

Industry: In the industrial sector, it is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-Bromo-4,5-dimethoxybenzyl)-N-cycloheptylamine exerts its effects involves interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The cycloheptylamine moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 2-Bromo-4,5-dimethoxybenzoic acid

Uniqueness: N-(2-Bromo-4,5-dimethoxybenzyl)-N-cycloheptylamine stands out due to the presence of the cycloheptylamine group, which imparts unique steric and electronic properties, differentiating it from other brominated benzyl derivatives.

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-19-15-9-12(14(17)10-16(15)20-2)11-18-13-7-5-3-4-6-8-13/h9-10,13,18H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPQBIITAKKENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2CCCCCC2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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